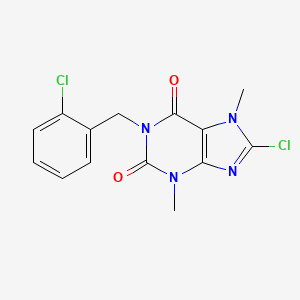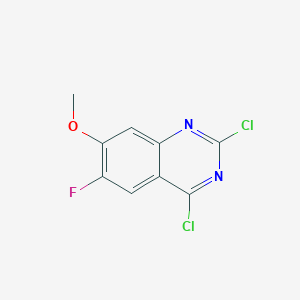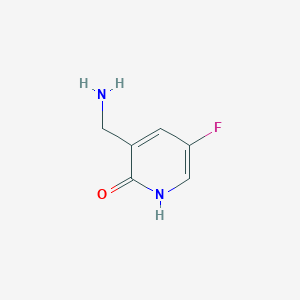
8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. Xanthines are known for their stimulant effects on the central nervous system and are commonly found in compounds like caffeine and theobromine. This particular compound has been studied for its potential pharmacological properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 2-chlorobenzyl chloride with 8-chloro-3,7-dimethylxanthine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the xanthine derivative, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other xanthine derivatives.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its pharmacological properties, including potential use as a stimulant or therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the central nervous system and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theobromine: Another xanthine derivative found in chocolate, known for its mild stimulant properties.
Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Uniqueness
8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties
Propriétés
Formule moléculaire |
C14H12Cl2N4O2 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
8-chloro-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-10-11(17-13(18)16)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3 |
Clé InChI |
WGYYIQYFRXRBFA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)





![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)




![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)
